molecular formula C8H6ClN3 B13507400 2-Chloro-1,7-naphthyridin-4-amine

2-Chloro-1,7-naphthyridin-4-amine

Cat. No.: B13507400
M. Wt: 179.60 g/mol
InChI Key: YHGUZLCDKPHYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,7-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused-ring system, which consists of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,7-naphthyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridin-4-ol with 1,2-difluoro-4-nitrobenzene under basic conditions . Another approach involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of microwave irradiation or other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,7-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1,7-naphthyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,7-naphthyridin-4-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,7-naphthyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and amine group make it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

2-chloro-1,7-naphthyridin-4-amine

InChI

InChI=1S/C8H6ClN3/c9-8-3-6(10)5-1-2-11-4-7(5)12-8/h1-4H,(H2,10,12)

InChI Key

YHGUZLCDKPHYBW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=N2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.